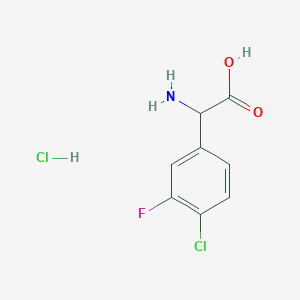

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was achieved using p-Methylaniline and chloroacetic chloride as starting materials, resulting in an overall yield of 66% . This suggests that a similar approach could potentially be applied to synthesize 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride, with modifications to the starting materials and reaction conditions to accommodate the different substitution pattern on the aromatic ring.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the stereochemical structure of compounds. For example, the structure of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was unambiguously determined using this method . Similarly, the crystal structure of 4-amino-3-fluorophenylboronic acid was measured, providing insights into the arrangement of the atoms and the geometry of the molecule . These studies highlight the importance of X-ray crystallography in confirming the molecular structure of fluorinated aromatic compounds, which would be relevant for analyzing the structure of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride.

Chemical Reactions Analysis

The papers describe various chemical reactions that are pertinent to the synthesis and modification of fluorinated aromatic compounds. For instance, the lithium-bromine exchange reaction followed by the addition of trimethyl borate is used in the synthesis of boronic acid derivatives . These reactions are crucial for introducing different functional groups and constructing complex molecules. The chemical reactivity of such compounds can be further explored using theoretical calculations and molecular docking studies, as demonstrated for 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and MS data . These techniques provide detailed information about the functional groups present and the electronic environment of the atoms within the molecule. Theoretical studies, such as DFT calculations, can complement experimental observations by predicting vibrational frequencies and chemical shifts in NMR spectra . Additionally, the pKa value of boronic acids, as measured for amino-3-fluorophenyl boronic acid, is an important chemical property that influences the reactivity and stability of the compound .

Scientific Research Applications

Chemical Synthesis and Structural Properties

Research on related compounds emphasizes the importance of synthetic methodologies in understanding the structural properties of chloro- and fluoro-substituted phenylacetic acids. For instance, the synthesis of novel substituted thiazolidin-4-ones, which involves reactions with chloral and substituted anilines, demonstrates the versatility of chloro- and fluoro-substituted compounds in synthesizing structurally diverse molecules with potential biological activities (Issac & Tierney, 1996). Such methodologies could be applicable to the synthesis and exploration of the compound’s derivatives, providing a basis for discovering novel therapeutic agents or materials with unique properties.

Role in Environmental and Industrial Processes

Studies on organic acids, including those with chloro and fluoro substituents, have highlighted their roles in environmental and industrial processes. For example, the use of organic acids in acidizing operations for carbonate and sandstone formations indicates the potential of such compounds in enhancing oil and gas recovery while minimizing environmental impact (Alhamad et al., 2020). This suggests that the compound, due to its structural features, might find applications in environmental remediation or as an industrial catalyst, given its potential for interaction with mineral surfaces and organic contaminants.

Antimicrobial and Disinfectant Applications

Research on peracetic acid, a compound known for its strong disinfectant properties, offers insights into the potential applications of similarly structured compounds as antimicrobials or disinfectants. Peracetic acid's effectiveness across a broad spectrum of microorganisms, coupled with its environmental safety profile, suggests that chloro- and fluoro-substituted phenylacetic acids could similarly be investigated for their antimicrobial efficacy and suitability as disinfectants in various settings, including healthcare and water treatment (Kitis, 2004).

Pharmacological and Biomedical Research

The exploration of fluorinated compounds in protein design demonstrates the unique properties that fluorine imparts, such as enhanced stability and specificity in biological interactions. This underscores the potential of fluorinated phenylacetic acids in developing novel therapeutics or biomaterials with improved performance and selectivity (Buer & Marsh, 2012). Given the compound's fluorinated moiety, it may contribute to research in drug development or biomaterials engineering, where stability and specificity are critical factors.

Safety And Hazards

properties

IUPAC Name |

2-amino-2-(4-chloro-3-fluorophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAODCXJDZSULF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)F)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride | |

CAS RN |

1135916-92-5 |

Source

|

| Record name | 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)

![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)

![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)

![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)

![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)

![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)

![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)